molecular formula C13H13N3OS B2520136 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime CAS No. 478063-08-0

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime

Cat. No.: B2520136
CAS No.: 478063-08-0
M. Wt: 259.33
InChI Key: BGYOWNOZQPVVRD-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

Synthesis of Benzimidazoles and Related Compounds : A review by Ibrahim (2011) details methods developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines and various electrophilic reagents. This research underscores the diverse synthetic utilities of o-phenylenediamines, including their use in creating azolylthiazoles, showcasing their broad applications in creating fluorescent systems and performing decarboxylative cyanomethyl esterification of arylmalonic acids (Ibrahim, 2011).

Chemistry and Properties of Benzimidazole and Thiazole Complexes : Boča, Jameson, and Linert (2011) review the chemistry of compounds containing benzimidazole and benzthiazole rings, including their preparation, properties, and applications in creating complex compounds. This work highlights the potential for novel investigations into unknown analogues (Boča, Jameson, & Linert, 2011).

Biological Activities

Anticancer and Antioxidant Agents : Research into benzofused thiazole derivatives demonstrates their potential as antioxidant and anti-inflammatory agents. Raut et al. (2020) synthesized benzofused thiazole derivatives, showing distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. This emphasizes the therapeutic potential of benzofused thiazole derivatives in medical research (Raut et al., 2020).

Benzimidazole in Medicinal Chemistry : A review by Vasuki et al. (2021) highlights the significant role of benzimidazole derivatives across a wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The versatility of benzimidazole as a pharmacophore in drug design is underscored, demonstrating its critical role in developing new therapeutic agents (Vasuki et al., 2021).

Future Directions

Thiazolo[3,2-a]benzimidazoles and their derivatives are subjects of ongoing research due to their potential in drug design . Further studies are needed to fully understand their properties and potential applications.

Properties

IUPAC Name

(E)-N-methoxy-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8(15-17-3)12-9(2)16-11-7-5-4-6-10(11)14-13(16)18-12/h4-7H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYOWNOZQPVVRD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.